

# 3-Hydroxy-2,4,4-Trimethylpentanoic Acid: Structural Architectures & Synthetic Utility

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## Compound of Interest

Compound Name: *3-Hydroxy-2,4,4-trimethylpentanoic acid*

Cat. No.: *B13198922*

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## Executive Summary: The "Steric Stress Test"

**3-Hydroxy-2,4,4-trimethylpentanoic acid** (CAS: 82545-49-1) represents a unique intersection of structural complexity and metabolic significance. Chemically, it serves as a benchmark substrate for asymmetric aldol reactions due to the extreme steric hindrance provided by its tert-butyl tail (the 4,4-dimethyl moiety). Biologically, it acts as a critical oxidative metabolite of branched-chain hydrocarbons (like isooctane) and a target molecule in the engineering of polyketide synthases (PKS) for next-generation biofuels.

This guide dissects the molecule's synthesis, the physicochemical behavior of its derivatives, and its role as a "stress test" for stereoselective methodologies.

## Chemical Identity & Structural Logic[1][2]

The molecule is effectively a hybrid of propionic acid and pivalaldehyde (2,2-dimethylpropanal). Its backbone consists of a pentanoic acid chain with a methyl group at the

-position (C2) and a gem-dimethyl group at the

-position (C4), creating a bulky tert-butyl group adjacent to the

-hydroxyl center.

## Physicochemical Profile

Property	Value / Characteristic	Implication
Molecular Formula		Monobasic hydroxy acid
Molecular Weight	160.21 g/mol	Low MW, amenable to GC/MS
Stereocenters	C2 and C3	4 possible stereoisomers (Syn/Anti pairs)
pKa (Calc)	-4.75	Typical carboxylic acid acidity
LogP (Calc)	~1.3 - 1.7	Moderate lipophilicity; membrane permeable
Boiling Point	~266°C (760 mmHg)	High boiling due to H-bonding; requires derivatization for GC

## The Steric Challenge

The adjacent placement of the

-methyl and the

-tert-butyl group creates significant 1,3-allylic strain (in transition states) and gauche interactions. This makes the molecule an ideal model for testing the limits of chiral auxiliaries (e.g., Evans oxazolidinones, Crimmins thiazolidinethiones). If a catalyst can induce high diastereoselectivity for this substrate, it is considered robust.

## Synthetic Pathways & Protocols

### Chemical Synthesis: The Asymmetric Aldol Route

The most authoritative route to the enantiopure acid is the aldol addition of a propionate equivalent to pivalaldehyde.

Protocol: Syn-Selective Aldol via Boron Enolates Rationale: Boron enolates possess shorter bond lengths (B-O vs Li-O), creating a tighter Zimmerman-Traxler transition state that

maximizes steric differentiation between the auxiliary and the bulky pivalaldehyde.

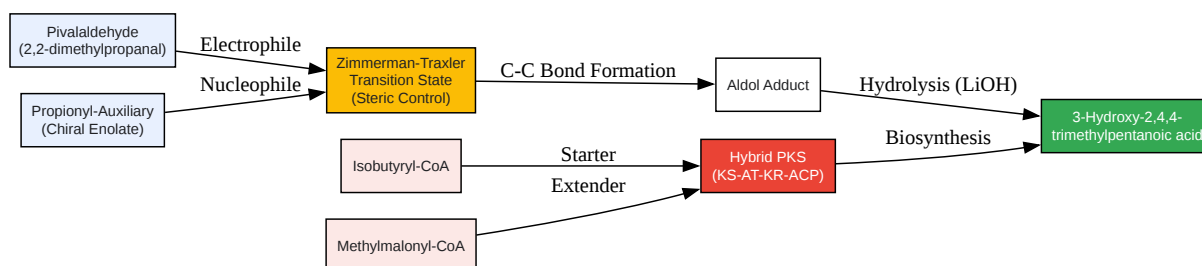
- Reagent Prep: Cool a solution of (4S)-4-benzyl-3-propionyl-2-oxazolidinone (Evans auxiliary) in dry DCM to 0°C.
- Enolization: Add dibutylboron triflate ( ) and diisopropylethylamine (DIPEA). Stir for 30 min to form the (Z)-enolate.
- Addition: Cool to -78°C. Add pivalaldehyde (2,2-dimethylpropanal) dropwise. The bulky t-Bu group forces the aldehyde to orient away from the auxiliary's benzyl group.
- Workup: Quench with pH 7 buffer/MeOH/ to cleave the boron bond.
- Hydrolysis: Treat the resulting adduct with LiOH/ to cleave the auxiliary, yielding (2S,3R)-**3-hydroxy-2,4,4-trimethylpentanoic acid**.

## Biological Synthesis: PKS Engineering

Recent advances in metabolic engineering (e.g., US Patent 8,852,902) utilize hybrid Polyketide Synthases to biosynthesize this backbone as a biofuel precursor.

Mechanism:

- Loading Module: Accepts Isobutyryl-CoA (starter unit).<sup>[1]</sup>
- Extension Module: Condenses with Methylmalonyl-CoA (extender unit).
- Ketoreductase (KR): Reduces the -keto group to the -hydroxyl.
- Thioesterase (TE): Releases the free acid.



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Figure 1: Dual synthetic routes. Top: Chemical asymmetric aldol condensation. Bottom: Biological PKS pathway.[1]

## Key Derivatives & Properties[1][2][10]

The utility of **3-hydroxy-2,4,4-trimethylpentanoic acid** lies in its derivatives, which are used as analytical standards or functional intermediates.

### Methyl 3-hydroxy-2,4,4-trimethylpentanoate

- Significance: This is the primary derivative for GC/MS analysis. The free acid tails heavily on non-polar columns; methylation improves peak shape and volatility.
- Synthesis: Reaction with Diazomethane (lab scale) or Methanol/
- 
- Mass Spec Signature:
  - Alpha-cleavage: Loss of the tert-butyl group ( ) is a dominant fragmentation pathway.
  - McLafferty Rearrangement: Distinctive ions at m/z 88 (beta-cleavage with H-transfer).

## 2,4,4-Trimethyl-2-pentenoic Acid (Dehydrated Derivative)

- Significance: The -unsaturated analog.[2]
- Formation: Acid-catalyzed dehydration of the 3-hydroxy parent.
- Property: Due to the steric bulk of the -tert-butyl group, dehydration is kinetically slower than in linear analogs. The resulting double bond is sterically shielded, making it resistant to Michael additions.

## -Lactone (3-tert-butyl-4-methyl-oxetan-2-one)

- Significance: A reactive electrophile for proteasome inhibition studies.
- Synthesis: Cyclization of the hydroxy-acid using sulfonyl chlorides (e.g., tosyl chloride) in pyridine.
- Reactivity: The ring strain combined with the tert-butyl group makes this lactone a potent, yet selective, acylating agent for serine hydrolases.

## Metabolic & Toxicological Context

This compound is not just a synthetic construct; it appears in environmental toxicology as a breakdown product of industrial hydrocarbons.

## The Isooctane Pathway

2,2,4-Trimethylpentane (Isooctane) is a major component of gasoline. In mammalian systems (specifically male rats), it induces

-globulin nephropathy.

- Metabolism: Isooctane is hydroxylated at the terminal carbons.
- Pathway: Isooctane

Alcohols

Aldehydes

Trimethylpentanoic Acids.

- While the gamma-hydroxy isomer is more prevalent, the 3-hydroxy (beta) isomer represents a specific oxidation of the internal methylene, often serving as a biomarker for branched-chain hydrocarbon exposure.

## Analytical Detection Protocol

Objective: Quantify **3-hydroxy-2,4,4-trimethylpentanoic acid** in urine or plasma.

- Extraction: Acidify sample to pH 2.0. Extract with Ethyl Acetate ( ).
- Derivatization: Evaporate solvent. Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 min.
- GC/MS Analysis:
  - Column: DB-5ms (30m).
  - Target Ion: m/z 275 (M-15 for the TMS-ester/TMS-ether derivative).

## References

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- [3. s3-eu-west-1.amazonaws.com \[s3-eu-west-1.amazonaws.com\]](#)
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